Selective ACSL4 Inhibition Without ACSL1/ACSL3 Off-Target Activity Compared to Non-Selective ACSL Inhibitors
PRGL493 selectively inhibits recombinant ACSL4 without affecting ACSL1 or ACSL3 isoforms, in contrast to non-selective ACSL inhibitors such as triacsin C. In recombinant enzyme assays using flag-tagged hACSL4, hACSL1, and hACSL3, PRGL493 at concentrations up to 100 μM inhibited ACSL4 activity but showed no inhibitory effect on ACSL1 or ACSL3 isoforms [1]. Triacsin C, by comparison, inhibits multiple ACSL isoforms non-selectively with reported IC50 values ranging from 3.6 to 8.7 μM across cell sonicates .
| Evidence Dimension | Isoform selectivity (ACSL1/ACSL3 activity) |
|---|---|
| Target Compound Data | No inhibition of ACSL1 or ACSL3 at concentrations up to 100 μM |
| Comparator Or Baseline | Triacsin C: IC50 3.6-8.7 μM across ACSL isoforms (non-selective) |
| Quantified Difference | PRGL493 shows complete selectivity for ACSL4 over ACSL1/3; Triacsin C is non-selective |
| Conditions | Recombinant flag-tagged hACSL1, hACSL3, and hACSL4 expressed in HEK293A cells; assay with [3H]-AA as substrate |
Why This Matters
Isoform-selective inhibition is essential for dissecting ACSL4-specific biological functions without confounding effects from ACSL1/3 inhibition, enabling cleaner mechanistic studies in lipid metabolism and ferroptosis research.
- [1] Castillo AF, Orlando UD, Maloberti PM, Prada JG, Dattilo MA, Solano AR, Bigi MM, Torres MA, Hozbor FA, Podestá EJ. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis. Cell Mol Life Sci. 2021 Mar;78(6):2893-2910. View Source
